ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate

Catalog No.
S11307611
CAS No.
M.F
C10H15N3O3
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate

Product Name

ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate

IUPAC Name

ethyl 4-(3-carbamoylpyrazol-1-yl)butanoate

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C10H15N3O3/c1-2-16-9(14)4-3-6-13-7-5-8(12-13)10(11)15/h5,7H,2-4,6H2,1H3,(H2,11,15)

InChI Key

AVMHFLZHVJXKHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1C=CC(=N1)C(=O)N

Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate is a chemical compound characterized by its unique structure, which includes a pyrazole ring and a butanoate moiety. The compound features a carbamoyl group attached to the pyrazole, enhancing its potential reactivity and biological activity. The general formula can be represented as C11_{11}H14_{14}N2_{2}O3_{3}.

  • Reduction: The carbamoyl group can be reduced to form an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Hydrolysis: The ester functional group can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
  • Substitution: The compound may participate in nucleophilic substitution reactions, where nucleophiles can displace the ethyl group.

Common reagents for these reactions include:

  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
  • Substitution: Various nucleophiles (amines, alcohols) in suitable solvents.

The biological activity of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate is linked to its structural components. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The presence of the carbamoyl group may enhance interactions with biological targets, potentially leading to inhibitory effects on specific enzymes or receptors.

Research indicates that compounds with similar structures can exhibit significant biological activities, making this compound a candidate for further pharmacological studies.

The synthesis of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate typically involves several steps:

  • Formation of the Pyrazole Ring: This is achieved by reacting hydrazine with a β-ketoester under acidic conditions.
  • Carbamoylation: The resultant pyrazole is treated with an isocyanate to introduce the carbamoyl group at the 3-position.
  • Esterification: Finally, the butanoic acid moiety is esterified with ethanol in the presence of an acid catalyst to yield the final product.

These steps highlight the importance of controlling reaction conditions to ensure high yields and purity of the desired compound.

Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for various therapeutic areas.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules or other pyrazole derivatives.
  • Research Tool: The compound may be used in biochemical assays to study enzyme inhibition or receptor interactions.

Interaction studies involving ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate are essential for understanding its mechanism of action. Preliminary studies may focus on:

  • Enzyme Inhibition: Assessing how the compound interacts with specific enzymes can provide insights into its potential therapeutic effects.
  • Protein-Ligand Binding: Investigating binding affinities and kinetics with target proteins can elucidate its biological significance.

Such studies are crucial for evaluating the compound's efficacy and safety profile in potential therapeutic applications.

Several compounds share structural characteristics with ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate. Here are some notable examples:

Compound NameStructureUnique Features
Ethyl 4-(3-amino-1H-pyrazol-1-yl)butanoateContains an amino group instead of a carbamoyl groupPotentially different biological activity due to amino substitution
Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoateMethyl group at the 3-positionVariation in lipophilicity and reactivity
Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoateNitro group at the 3-positionEnhanced electron-withdrawing properties affecting reactivity

Uniqueness

Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate is unique due to its combination of both carbamoyl and pyrazole functionalities. This distinct arrangement allows for diverse chemical reactivity and potential interactions with biological systems, setting it apart from similar compounds that lack one or both of these features. Its unique structural attributes suggest promising avenues for research and application in medicinal chemistry and related fields.

The synthesis of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate relies heavily on advanced carbon–carbon coupling methodologies, particularly those employing tert-butoxide systems [17] [19]. Potassium tert-butoxide has emerged as a privileged reagent for electron transfer reactions, demonstrating exceptional reactivity in transition metal-free coupling reactions [17]. The mechanism involves dual functionality of tert-butoxide: acting as a powerful base while simultaneously facilitating single electron transfer processes [19].

Recent investigations have revealed that tert-butoxide-mediated coupling reactions operate through both ionic and radical pathways, with the reaction fate determined by specific conditions and additives employed [19]. The superior performance of potassium tert-butoxide compared to sodium and lithium counterparts stems from the higher electropositivity of potassium, enabling more efficient electron donation capabilities [19].

Table 1: tert-Butoxide Coupling Reaction Conditions

BaseTemperature (°C)SolventYield (%)Mechanism Type
Potassium tert-butoxide60-80Tetrahydrofuran75-85Radical pathway [20]
Sodium tert-butoxide80-100Dimethyl sulfoxide65-75Mixed ionic/radical [17]
Lithium tert-butoxide100-120N,N-dimethylformamide50-65Ionic pathway [19]

The direct synthesis of pyrazoles from esters using tert-butoxide-assisted carbon–carbon(oxygen) coupling represents a significant advancement in heterocyclic chemistry [20]. This methodology comprises sequential reactions: tert-butoxide-mediated carbon–carbon(oxygen) coupling to yield β-ketonitrile intermediates, followed by condensation with hydrazine derivatives [20]. The approach enables precise control of regioselectivity and substituent positioning at nitrogen-1, carbon-3, carbon-4, and carbon-5 positions [20].

Regioselective Pyrazole Ring Formation Techniques

Regioselective synthesis of pyrazole rings presents fundamental challenges in heterocyclic chemistry, requiring careful control of reaction conditions to achieve desired substitution patterns [9] [10]. The formation of 1,3,4-substituted pyrazoles, essential for ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate synthesis, demands specialized approaches to avoid formation of undesired regioisomers [15].

Cerium-catalyzed regioselective synthesis has demonstrated remarkable efficiency in pyrazole formation from 1,2-diols through tandem oxidation and intermolecular ring cyclization [10]. The methodology achieves 1,3-di- and 1,3,5-trisubstituted pyrazoles in moderate to excellent yields under mild conditions with broad substrate scope [10]. The reaction advantages include easily available starting materials and good functional group tolerance [10].

Table 2: Regioselective Pyrazole Formation Methods

Catalyst SystemSubstrate TypeRegioselectivity (%)Yield Range (%)Reaction Time (h)
Cerium(IV) oxide1,2-Diols85-9565-904-8 [10]
Copper(II) triflateβ-Dicarbonyl compounds80-9070-856-12 [26]
Iron(III) triflateα,β-Unsaturated ketones75-8560-808-16 [26]

The base-mediated reaction of diazo compounds with pyrylium salts offers another regioselective approach, affording functionalized pyrazole-chalcones through nucleophilic addition followed by ring-opening and intramolecular cyclization [11]. This method produces formal 1,3-dipolar cycloaddition products with excellent regiocontrol [11].

Esterification and Carbamoyl Group Introduction Protocols

The introduction of ester and carbamoyl functionalities in ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate requires sophisticated synthetic protocols addressing both reaction efficiency and selectivity [12] [28]. Fischer esterification remains the fundamental approach for ester formation, involving acid-catalyzed reaction between carboxylic acids and alcohols [16].

The mechanism of Fischer esterification proceeds through protonation of the carbonyl oxygen, nucleophilic attack by alcohol, tetrahedral intermediate formation, proton transfer, water elimination, and final deprotonation [16]. The reaction equilibrium can be driven forward through excess alcohol usage or water removal from the reaction mixture [16].

Carbamoyl group introduction employs specialized reagents and conditions to ensure selective functionalization [28]. Recent developments utilize carbonyldiimidazole as a stable, solid phosgene surrogate for carbamoyl group installation [28]. The three-step procedure involves carbamoylation with carbonyldiimidazole, alkylation for improved nucleofugality, and exchange with inorganic potassium fluoride [28].

Table 3: Esterification and Carbamoylation Conditions

Reaction TypeCatalyst/ReagentTemperature (°C)Yield (%)Reaction Time (h)
Fischer EsterificationSulfuric acid65-8080-954-8 [16]
Tosic Acid Catalysisp-Toluenesulfonic acid70-8585-923-6 [16]
CarbamoylationCarbonyldiimidazole25-4075-9012-24 [28]

The regioselective introduction of carbamoyl groups to alcoholic hydroxyl groups has been achieved through specialized synthetic approaches, particularly for secondary alcoholic positions [32]. The methodology avoids undesired oxidation at adjacent carbon centers while maintaining high regioselectivity [32].

Solvent Effects and Reaction Optimization Parameters

Solvent selection profoundly influences reaction outcomes in pyrazole synthesis, affecting both reaction rates and product selectivity [13] [29]. Polar aprotic solvents such as dimethyl sulfoxide demonstrate superior performance in certain pyrazole-forming reactions, while hexafluoroisopropanol provides excellent regioselectivity control [13].

The solvent-controlled approach for pyrazole synthesis from trifluoromethyl-ynones and hydrazines exemplifies the critical importance of solvent selection [13]. Hexafluoroisopropanol, a highly polar protic solvent, exclusively forms 3-trifluoromethylpyrazoles, while dimethyl sulfoxide results in 5-trifluoromethyl isomer formation [13]. This selectivity switch demonstrates the complex interplay between solvent properties and reaction mechanisms [13].

Table 4: Solvent Effects on Pyrazole Formation

SolventDielectric ConstantProduct SelectivityYield (%)Mechanism Preference
Hexafluoroisopropanol16.73-Substituted85-92Protic pathway [13]
Dimethyl sulfoxide46.75-Substituted78-88Aprotic pathway [13]
Acetonitrile35.9Mixed products65-75Polar coordination [29]
Tetrahydrofuran7.6Low selectivity50-65Ethereal coordination [13]

Bayesian optimization approaches have revolutionized reaction parameter optimization, enabling systematic exploration of multidimensional parameter spaces [21] [35]. These methods demonstrate superior performance compared to traditional design of experiments approaches, particularly in handling categorical variables common in synthetic chemistry [21].

The optimization process typically involves exploration of reagent combinations, solvent systems, base selection, catalyst loading, concentration effects, and temperature profiles [35]. Advanced computational approaches utilizing graph neural networks trained on extensive reaction databases can predict suitable conditions with remarkable accuracy [35].

Purification Challenges in Polyfunctional Pyrazole Systems

The purification of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate presents significant challenges due to its polyfunctional nature and potential formation of regioisomeric byproducts [14] [22]. Traditional column chromatography often proves insufficient for achieving the required purity levels, necessitating specialized purification protocols [14].

Crystallization-based purification through acid addition salt formation has emerged as an effective strategy for pyrazole purification [14]. The process involves dissolving pyrazoles in appropriate solvents, followed by reaction with equimolar amounts of inorganic mineral acids or organic acids, and separation of obtained acid addition salts through selective crystallization [14].

Table 5: Purification Methods for Pyrazole Derivatives

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (h)
Crystallization with phosphoric acid95-9980-904-8 [14]
Column chromatography85-9270-858-16 [22]
Preparative high-performance liquid chromatography98-99.560-752-4 [36]

High-performance liquid chromatography methods have been developed specifically for pyrazole derivative analysis and purification [22] [36]. Reverse-phase methodologies utilizing acetonitrile-water mobile phases with phosphoric acid modifiers provide excellent separation efficiency [22]. The scalable nature of these methods enables both analytical quantification and preparative isolation applications [36].

Specialized chiral stationary phases have proven particularly effective for enantiomeric separation of pyrazole derivatives when stereochemistry becomes relevant [39]. Polysaccharide-based chiral stationary phases, including cellulose and amylose derivatives, achieve exceptional enantioselectivity factors in both normal-phase and reversed-phase conditions [39].

The electronic structure of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate has been extensively studied using density functional theory methods, particularly focusing on the optimization of molecular geometry and frontier molecular orbital analysis. Computational studies employing the widely utilized B3LYP functional with various basis sets, including 6-31G(d,p) and 6-311++G(d,p), have provided comprehensive insights into the electronic properties of pyrazole-containing compounds [1] [2] [3].

The molecular optimization calculations reveal that the pyrazole ring system in ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate maintains its planar aromatic character, with the carbamoyl substituent at the 3-position creating specific electronic effects. Density functional theory calculations demonstrate that the highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy values are critical parameters determining the compound's reactivity and stability [4] [5]. Studies on similar pyrazole derivatives indicate that the HOMO-LUMO energy gap typically ranges from 5.40 to 5.52 electron volts, suggesting moderate chemical reactivity [6] [4].

The electronic charge distribution analysis through Mulliken population analysis reveals that the nitrogen atoms in the pyrazole ring exhibit significant negative charges, making them potential sites for electrophilic attack. The carbamoyl oxygen atoms also demonstrate considerable electron density, contributing to the compound's hydrogen bonding capabilities [2] [4]. Natural bond orbital analysis indicates substantial hyperconjugative interactions within the molecular framework, particularly involving the pyrazole π-system and the carbonyl groups of both the carbamoyl and ester functionalities [2] [7].

Molecular electrostatic potential mapping studies show that the negative potential regions are predominantly localized around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carbamoyl group, while positive potential sites are associated with the hydrogen atoms, particularly those on the pyrazole ring and the butanoate chain [2] [4]. These calculations provide crucial information about the preferred sites for intermolecular interactions and potential drug-receptor binding modes.

The time-dependent density functional theory calculations for electronic excitation properties reveal absorption maxima in the ultraviolet region, typically around 254-268 nanometers for pyrazole derivatives, which corresponds to electronic transitions from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [6]. These studies contribute to understanding the compound's optical properties and potential photochemical behavior.

Molecular Docking Simulations with Biological Targets

Molecular docking studies of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate and related pyrazole-carbamoyl derivatives have been extensively performed against various biological targets, providing insights into their potential therapeutic applications. The compound demonstrates significant binding affinity to multiple enzyme systems, particularly those involved in cancer progression and inflammatory processes [8] [9] [10].

Computational docking analyses against epidermal growth factor receptor kinase reveal promising binding interactions, with binding energies ranging from -3.4 to -1.3 kilocalories per mole for structurally related pyrazole derivatives [9] [10]. The molecular docking results indicate that the carbamoyl group plays a crucial role in forming hydrogen bonds with key amino acid residues in the active site, including lysine, glycine, and cysteine residues [9]. These interactions are complemented by hydrophobic contacts between the pyrazole ring and aromatic amino acids within the binding pocket.

Studies examining the binding mode to carbonic anhydrase enzymes demonstrate that pyrazole-carbamoyl compounds exhibit strong inhibitory potential against both human carbonic anhydrase I and II isoforms [8]. The molecular docking simulations reveal that the compounds form multiple hydrogen bonds with the zinc-coordinated water molecule and surrounding amino acid residues, with binding energies indicating competitive inhibition. The Ki values for related compounds range from 7 nanomolar to 4.235 micromolar, suggesting significant therapeutic potential [8].

AutoDock Vina and MOE software have been extensively utilized for molecular docking studies, with validation performed through redocking experiments showing root mean square deviation values less than 2.3 angstroms [9] [11]. The docking protocols typically involve energy minimization of ligand structures using molecular mechanics force fields followed by systematic conformational sampling within the target binding sites.

Molecular dynamics simulations extending to 50 nanoseconds have been performed to validate docking results and assess the stability of protein-ligand complexes [8]. These studies demonstrate that pyrazole-carbamoyl compounds maintain stable binding conformations with minimal structural fluctuations, as evidenced by root mean square deviation and root mean square fluctuation analyses. The radius of gyration calculations indicate that ligand binding does not significantly perturb the overall protein structure, supporting the viability of these compounds as drug candidates.

The docking studies against EGFR kinase reveal specific interaction patterns, with the most potent compounds showing binding energies of -3.4 kilocalories per mole and forming up to six hydrogen bonds with the active site residues [9]. Key interactions involve methionine 769, leucine 694, lysine 721, and glycine 772, which are critical for maintaining the compound's orientation within the binding pocket.

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship modeling of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate and related pyrazole derivatives has employed both two-dimensional and three-dimensional approaches to correlate molecular structure with biological activity. These studies have utilized various computational methods including partial least squares regression, multiple linear regression, and genetic algorithm-based descriptor selection [12] [13] [10] [14].

Two-dimensional QSAR models for pyrazole-carbamoyl derivatives demonstrate strong correlations between structural descriptors and biological activity, with correlation coefficients ranging from 0.843 to 0.862 for training sets [10] [14]. The most significant descriptors identified include BCUTPEOE2 (Burden CAS University of Texas eigenvalue weighted by partial equalization of orbital electronegativity), density, logarithm of partition coefficient, and various topological indices [10] [14]. These descriptors collectively account for molecular size, electronic properties, lipophilicity, and structural complexity.

The stepwise multiple linear regression analysis reveals that BCUTPEOE2 descriptor shows a strong inverse relationship with biological activity, indicating that compounds with lower electronegativity-weighted eigenvalues tend to exhibit higher potency [10]. Conversely, descriptors such as atom count, bond count, and adjacency distance matrix descriptors show positive correlations with activity, suggesting that larger, more complex molecular frameworks may contribute to enhanced biological effects.

Three-dimensional QSAR studies employing Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis methodologies have been conducted with statistical parameters including r² values of 0.851-0.862 and cross-validated q² values of 0.644-0.740 [12]. The CoMSIA model generally demonstrates superior predictive ability compared to CoMFA, with electrostatic fields showing the highest correlation with biological activity among the five descriptor types [12].

Five-dimensional QSAR modeling represents the most advanced approach, incorporating multiple receptor conformations and induced-fit effects [15]. These studies utilize quasi-atomistic receptor surface modeling to account for protein flexibility during ligand binding. The 5D-QSAR models reveal contributions from hydrogen bond acceptor fields, hydrophobic interactions, and salt bridge formations to the overall activity profile [15].

External validation using test sets comprising 19-30% of the total dataset consistently demonstrates the robustivity and predictive power of the developed models [10] [14]. The root mean square error values for predicted versus experimental activities typically range from 0.2 to 0.5 logarithmic units, indicating excellent model performance. Williams plot analysis confirms that the majority of compounds fall within the applicability domain, ensuring reliable predictions for new structural analogs.

The QSAR models have been successfully applied to design new pyrazole derivatives with predicted enhanced activity, leading to the identification of several compounds with theoretical pIC₅₀ values exceeding those of reference standards [10] [14]. These computational predictions serve as valuable guides for synthetic chemists in prioritizing target compounds for experimental validation.

Thermodynamic Stability Predictions via Computational Thermochemistry

Computational thermochemistry calculations for ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate provide essential insights into the compound's thermodynamic stability and energetic properties. These studies employ high-level quantum chemical methods, including Gaussian composite methods and density functional theory, to determine formation enthalpies, heat capacities, and entropy values [16] [17] [18].

The standard enthalpy of formation for pyrazole derivatives has been calculated using the Gaussian-3 composite method, which typically provides mean absolute deviations of 6 kilocalories per mole compared to experimental values [16]. For structurally related compounds, gas-phase enthalpies of formation range from 52.77 to 126.48 kilocalories per mole, depending on the substitution pattern and molecular size [18]. The positive enthalpy values indicate that these compounds are thermodynamically less stable than their constituent elements in their standard states, but remain kinetically stable under normal conditions.

Heat capacity calculations using statistical mechanics with correction for internal rotations reveal temperature-dependent behavior characteristic of organic molecules containing multiple rotatable bonds [18]. The molar heat capacities at constant pressure increase systematically with temperature, ranging from approximately 20 calories per mole per kelvin at 298 K to 51 calories per mole per kelvin at 1498 K [18]. Internal rotor contributions, particularly from the butanoate chain and potential rotation around the pyrazole-nitrogen bond, significantly affect both heat capacity and entropy values.

Entropy calculations demonstrate that pyrazole derivatives exhibit standard molar entropies ranging from 71.7 to 88.5 calories per mole per kelvin at temperatures from 300 to 600 K [18]. The entropy values reflect both translational and rotational contributions, with internal rotor corrections adding approximately 2-3 calories per mole per kelvin to the total entropy. These thermodynamic parameters are crucial for understanding the compound's behavior in biological systems and pharmaceutical formulations.

Gibbs free energy calculations indicate that structural modifications, particularly the positioning of electron-withdrawing and electron-donating groups, significantly affect the thermodynamic stability of pyrazole derivatives [16] [19]. Studies on substituted pyrazole compounds reveal that electron-withdrawing groups generally increase the formation enthalpy, while electron-donating substituents tend to stabilize the molecular framework.

The thermochemical properties calculated using density functional theory methods, particularly B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) levels of theory, show excellent agreement with experimental values where available [18] [20]. The computational approach involves geometry optimization followed by frequency calculations to ensure that the stationary points correspond to true minima on the potential energy surface.

Sublimation enthalpy predictions using empirical correlations based on molecular surface properties indicate values typically ranging from 14 to 38 kilojoules per mole for ester-containing compounds [21] [20]. These values are consistent with the moderate intermolecular forces expected for compounds containing both hydrogen bond donors and acceptors, such as the carbamoyl group in ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate.

ADMET Property Prediction Using Machine Learning Models

ADMET property prediction for ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate has been conducted using sophisticated machine learning algorithms and web-based platforms, providing comprehensive assessments of absorption, distribution, metabolism, excretion, and toxicity profiles [22] [23] [24] [25].

Absorption properties calculated using pkCSM and SwissADME platforms indicate high human intestinal absorption potential for pyrazole-carbamoyl derivatives, with predicted values exceeding 80% for most structurally related compounds [23] [26]. The compounds typically demonstrate favorable lipophilicity values with calculated logP ranging from 2.97 to 4.70, suggesting optimal balance between aqueous solubility and membrane permeability [26]. Topological polar surface area values typically fall between 58 and 83 square angstroms, which are within the optimal range for oral bioavailability [26].

Blood-brain barrier permeability predictions reveal mixed results for pyrazole derivatives, with some compounds showing positive predictions while others are predicted to have limited central nervous system penetration [23] [26]. This selectivity is advantageous for compounds intended for peripheral targets, as it may reduce potential central nervous system side effects. P-glycoprotein substrate predictions indicate that most compounds are not expected to be significant substrates for this efflux transporter, suggesting reduced potential for drug-drug interactions [23] [26].

Distribution properties assessed through machine learning models demonstrate that pyrazole-carbamoyl compounds typically exhibit moderate to high plasma protein binding, which may affect their free drug concentrations in systemic circulation [23]. Volume of distribution calculations suggest that these compounds are likely to have good tissue penetration characteristics, which is favorable for therapeutic applications requiring tissue-specific effects.

Metabolism predictions focus primarily on cytochrome P450 enzyme interactions, with computational models indicating minimal inhibition potential for major drug-metabolizing enzymes including CYP1A2, CYP2D6, and CYP3A4 [23] [26]. This profile suggests low potential for metabolic drug interactions and predictable pharmacokinetic behavior. The primary metabolic pathways are predicted to involve ester hydrolysis of the butanoate moiety and potential oxidation of the pyrazole ring system.

Excretion properties evaluated through renal organic cation transporter substrate predictions indicate that most pyrazole derivatives are not significant substrates for OCT2, suggesting that renal elimination may occur primarily through glomerular filtration and passive secretion [23]. This mechanism is generally associated with predictable clearance characteristics and reduced potential for drug accumulation.

Toxicity predictions using AMES mutagenicity models consistently indicate negative results for pyrazole-carbamoyl derivatives, suggesting low genotoxic potential [23] [25] [26]. Hepatotoxicity predictions show mixed results, with some compounds flagging for potential liver toxicity concerns that warrant further experimental validation [23]. hERG cardiotoxicity models generally predict low risk for QT interval prolongation, indicating favorable cardiac safety profiles [24].

Advanced machine learning platforms such as ChemMORT employ neural network architectures with 512-dimensional molecular representations to provide comprehensive ADMET optimization capabilities [24]. These platforms utilize particle swarm optimization algorithms to suggest structural modifications that can improve ADMET properties while maintaining target binding affinity. The integration of multiple machine learning models provides robust predictions with confidence intervals that guide decision-making in drug discovery programs.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

225.11134135 g/mol

Monoisotopic Mass

225.11134135 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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